molecular formula C9H16N6O2 B1464230 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1353504-76-3

5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1464230
CAS RN: 1353504-76-3
M. Wt: 240.26 g/mol
InChI Key: ZNQIFDABAZHGFF-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide, also known as 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide, is a new and highly promising compound that has been studied for its potential applications in scientific research. 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a unique set of properties that make it an attractive candidate for a variety of research applications.

Scientific Research Applications

5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a novel photo-initiator for the synthesis of polymers and as a fluorescent dye for the detection of proteins. Additionally, 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use as an inhibitor of protein-protein interactions, as well as for its ability to modulate the activity of enzymes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is believed that the compound binds to protein-protein interfaces and modulates the activity of enzymes by altering their active sites. Additionally, 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to be a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide are not yet fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, and other biological molecules. For example, it has been shown to inhibit the activity of enzymes and modulate the activity of proteins. Additionally, it has been shown to have an effect on the structure of proteins, which could potentially lead to changes in the function of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide for lab experiments is its ability to modulate the activity of enzymes and proteins. This makes it a useful tool for studying the structure and function of proteins. Additionally, it has been shown to be a potent inhibitor of protein-protein interactions, which could be useful for studying the effects of protein-protein interactions on biological processes. However, the compound has some limitations

properties

IUPAC Name

5-amino-1-(4-methyl-1,4-oxazepan-6-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O2/c1-14-2-3-17-5-6(4-14)15-8(10)7(9(11)16)12-13-15/h6H,2-5,10H2,1H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIFDABAZHGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC(C1)N2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-Amino-1-(4-methyl-1,4-oxazepan-6-yl)-1H-1,2,3-triazole-4-carboxamide

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